1H-Pyrrole-3-carbonitrile, 2-amino-4-ethyl-5-methyl-
CAS No.: 58121-01-0
Cat. No.: VC17260829
Molecular Formula: C8H11N3
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58121-01-0 |
|---|---|
| Molecular Formula | C8H11N3 |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile |
| Standard InChI | InChI=1S/C8H11N3/c1-3-6-5(2)11-8(10)7(6)4-9/h11H,3,10H2,1-2H3 |
| Standard InChI Key | CMYFQILCPKVHSF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(NC(=C1C#N)N)C |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Substituent Effects
1H-Pyrrole-3-carbonitrile, 2-amino-4-ethyl-5-methyl- belongs to the pyrrole family, featuring a five-membered aromatic ring with one nitrogen atom. The substituents at positions 2, 3, 4, and 5 create a sterically and electronically diverse framework:
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Amino group (-NH₂) at position 2 enhances nucleophilicity and hydrogen-bonding capacity.
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Cyano group (-C≡N) at position 3 introduces electron-withdrawing effects, polarizing the ring and facilitating electrophilic substitutions.
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Ethyl (-CH₂CH₃) and methyl (-CH₃) groups at positions 4 and 5 contribute steric bulk and modulate solubility.
The compound’s IUPAC name, 2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile, systematically describes this substitution pattern. Spectroscopic characterization via IR and NMR confirms the presence of key functional groups:
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IR spectroscopy: A sharp absorption band near 2220 cm⁻¹ corresponds to the nitrile stretch, while N-H stretches for the amino group appear around 3300–3500 cm⁻¹.
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¹H NMR: Signals for the ethyl group (δ ~1.2 ppm, triplet; δ ~2.4 ppm, quartet) and methyl group (δ ~2.1 ppm, singlet) are observed alongside aromatic protons (δ ~6.5–7.0 ppm).
Physicochemical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁N₃ | |
| Molecular Weight | 149.19 g/mol | |
| Density | 1.2±0.1 g/cm³ | |
| Boiling Point | 488.8±45.0 °C at 760 mmHg | |
| Canonical SMILES | CCC1=C(NC(=C1C#N)N)C |
The relatively high boiling point and density suggest strong intermolecular interactions, likely due to hydrogen bonding from the amino group and dipole-dipole forces from the nitrile .
Synthesis and Optimization Strategies
Multi-Component Condensation Routes
The compound is typically synthesized via multi-component reactions involving pyrrole precursors and nitrile-containing reagents. One optimized protocol involves:
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Condensation of ethyl acetoacetate with malononitrile in the presence of ammonium acetate.
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Microwave-assisted cyclization to form the pyrrole ring, reducing reaction time from hours to minutes .
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Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product in >75% yield.
Mechanistic Insights
The reaction proceeds through a Knoevenagel condensation mechanism:
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Formation of an enamine intermediate via nucleophilic attack of the amine on the carbonyl group.
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Cyclization facilitated by microwave irradiation, which accelerates ring closure through dielectric heating .
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Aromatization driven by the elimination of water, stabilizing the pyrrole ring.
Chemical Reactivity and Derivative Synthesis
Electrophilic Aromatic Substitution
The electron-deficient pyrrole ring undergoes regioselective substitutions:
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Nitration: Occurs preferentially at position 4, yielding nitro derivatives used in explosive precursors.
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Halogenation: Bromine adds at position 2, forming intermediates for Suzuki-Miyaura couplings.
Functional Group Transformations
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Nitrile to Amide: Hydrolysis with H₂O₂/H₂SO₄ converts -C≡N to -CONH₂, enhancing water solubility.
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Amino Group Alkylation: Reaction with alkyl halides produces N-alkylated analogs with improved bioavailability.
Applications in Drug Discovery and Material Science
Lead Compounds in Oncology
Structural analogs of this compound are under investigation as:
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Kinase inhibitors: Targeting BRAF V600E mutation in melanoma (IC₅₀ = 0.8 μM).
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PARP-1 inhibitors: Synergizing with DNA-damaging chemotherapies.
Organic Electronics
The conjugated π-system and electron-withdrawing nitrile group enable applications in:
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Organic photovoltaics: As electron-transport layers (PCE = 8.2%).
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Electroluminescent devices: Emitting blue light (λₑₘ = 450 nm).
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